REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH:2]([NH2:4])[CH3:3].O.[C:7]1([C:13]([CH:15]=O)=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[OH-].[K+]>C(O)C>[CH3:3][C:2]1[CH:1]=[N:5][C:13]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:15][N:4]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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2.94 g
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Type
|
reactant
|
Smiles
|
C(C(C)N)N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=CC=C1)C(=O)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 12 hours
|
Duration
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12 h
|
Type
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CUSTOM
|
Details
|
Then the solvent was removed under vacuum
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Type
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EXTRACTION
|
Details
|
the residue was extracted with ether
|
Type
|
WASH
|
Details
|
The organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by flash chromatography on silica-gel
|
Type
|
ADDITION
|
Details
|
a mixture of hexane/ethyl acetate (7:3→3:7) as eluent
|
Type
|
CUSTOM
|
Details
|
After flash chromatography the product was recrystallized from hexane
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC=C(N=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |